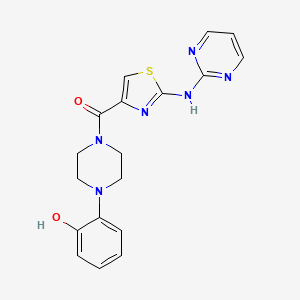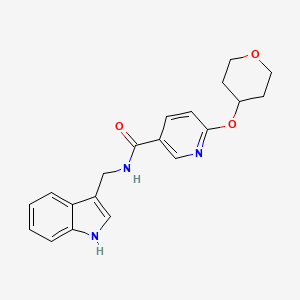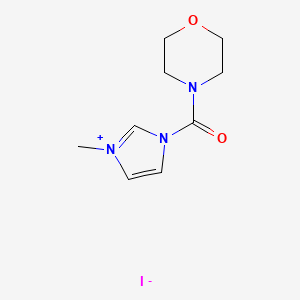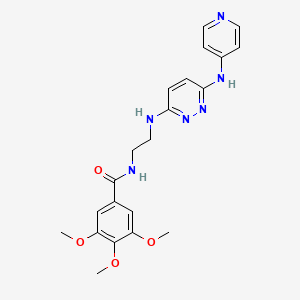
(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). These compounds have been shown to display moderate acetylcholinesterase inhibitory activities in vitro .
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
- Results : Compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and was selective for AChE over butyrylcholinesterase (BuChE). It could serve as a lead compound for AD drug development .
Antimicrobial Activity
- Results : The compound showed higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) compared to a reference compound .
α1-Adrenergic Receptor (α1-AR) Affinity
- Results : Detailed analyses provided insights into potential therapeutic effects related to α1-AR modulation .
Molecular Dynamics Simulations
Chemical Properties
- Results : The molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol. The density at 20°C is approximately 1.22 g/cm³ .
Wirkmechanismus
Zukünftige Richtungen
The compound is part of a series of acetylcholinesterase inhibitors that have been synthesized for the treatment of Alzheimer’s disease . These compounds have shown promise in vitro, suggesting that they could be further developed and optimized for use in treating Alzheimer’s disease . Future research could focus on improving the potency and selectivity of these inhibitors, as well as investigating their efficacy in vivo.
Eigenschaften
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-15-5-2-1-4-14(15)23-8-10-24(11-9-23)16(26)13-12-27-18(21-13)22-17-19-6-3-7-20-17/h1-7,12,25H,8-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGQPWSXPXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)
![Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2656444.png)
![N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2656447.png)

![4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2656449.png)


![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)



![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)